2-oxo-2H-chromen-4-yl 4-propoxybenzoate

描述

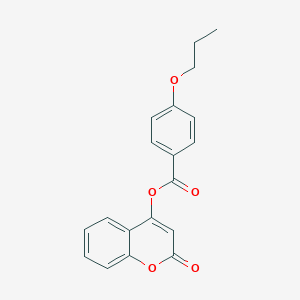

2-Oxo-2H-chromen-4-yl 4-propoxybenzoate is a coumarin-based ester derivative, structurally characterized by a coumarin core (2-oxo-2H-chromene) esterified at the 4-position with a 4-propoxybenzoate group. Coumarin derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties .

属性

CAS 编号 |

858745-29-6 |

|---|---|

分子式 |

C19H16O5 |

分子量 |

324.3g/mol |

IUPAC 名称 |

(2-oxochromen-4-yl) 4-propoxybenzoate |

InChI |

InChI=1S/C19H16O5/c1-2-11-22-14-9-7-13(8-10-14)19(21)24-17-12-18(20)23-16-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3 |

InChI 键 |

MTZYMLQRWHILOO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |

规范 SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

The following section compares 2-oxo-2H-chromen-4-yl 4-propoxybenzoate with six similar coumarin derivatives, focusing on substituent effects, molecular interactions, and bioactivity.

Substituent Effects and Physicochemical Properties

*Calculated based on structural analogs.

Key Observations:

- Chlorine (electron-withdrawing) may reduce reactivity but improve stability .

- Crystal Packing: Aliphatic esters (e.g., 3,3-dimethylbutanoate) exhibit significant H-H (47.4%) and H-O (31.7%) interactions, while aromatic esters (e.g., 4-methylbenzoate) rely on weak π-π stacking .

- Melting Points: The 3,3-dimethylbutanoate derivative has a higher melting point (430–431 K), likely due to efficient packing from branched aliphatic chains .

Activity Trends:

- Antimicrobial Activity : Compounds with bulky substituents (e.g., propoxy, acetamide) show enhanced activity against bacteria like Staphylococcus aureus and fungi like Candida albicans .

- Enzyme Inhibition : Methoxy and acetamide groups are critical for AChE inhibition, suggesting target-specific interactions .

Structural and Crystallographic Insights

- Dihedral Angles: The 3,3-dimethylbutanoate derivative shows a 56.24° angle between coumarin and ester, reducing steric hindrance and facilitating crystal packing .

- Hydrogen Bonding: C5–H1⋯O1 interactions in 3,3-dimethylbutanoate form [100]-directed chains, while aromatic esters rely on C–H⋯π contacts .

- Hirshfeld Surface Analysis: Aliphatic esters prioritize H-H contacts (47.4%), whereas aromatic derivatives exhibit higher H-O interactions (e.g., 31.7% in 3,3-dimethylbutanoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。